(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound addresses the need for a structurally precise imidazo[2,1-b]benzothiazole acetic acid with the para-phenyl motif required for Met kinase inhibitor synthesis. • Enables direct amide coupling to generate aminoacid amide derivatives targeting oncogenic Met signaling • Mid-range LogP (3.84) suits permeability and plasma protein binding assays • Essential precursor for replicating the Furlan et al. kinase inhibitor series Supplied with verified purity; custom synthesis and bulk quantities available upon inquiry.

Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
CAS No. 81950-33-6
Cat. No. B12931988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid
CAS81950-33-6
Molecular FormulaC17H12N2O2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C17H12N2O2S/c20-16(21)9-11-5-7-12(8-6-11)13-10-19-14-3-1-2-4-15(14)22-17(19)18-13/h1-8,10H,9H2,(H,20,21)
InChIKeyFBDLAZNBUYBADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Procurement Baseline


(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid (CAS 81950-33-6) is a heterocyclic acetic acid derivative belonging to the imidazo[2,1-b]benzothiazole class . Its molecular formula is C₁₇H₁₂N₂O₂S, with a molecular weight of 308.35 g/mol, a density of 1.42 g/cm³, and a calculated LogP of 3.84 . The compound is distinguished by a para-substituted phenyl ring connecting the imidazo[2,1-b]benzothiazole core to the acetic acid moiety, a structural feature that confers a unique spatial geometry for downstream derivatization [1].

Imidazo[2,1-b]benzothiazole core with para-phenylacetic acid handle
Reported intermediate for aminoacid amide derivatives targeting Met signaling pathways
Published synthetic route with a high-yielding cyclocondensation step (class-level)

Risks of Generic Interchange


Within the imidazo[2,1-b]benzothiazole acetic acid family, substitution pattern around the phenyl spacer and the heterocyclic core directly determines both physicochemical properties and biological readout [1]. For example, while imidazo[2,1-b]benzothiazole-2-acetic acid (CAS 61984-86-9) lacks the para‑phenyl extension, the target compound’s 4‑(imidazo[2,1‑b]benzothiazol‑2‑yl)phenyl moiety provides a specific vector for the carboxylic acid group that is essential for generating the aminoacid amide derivatives reported as potent Met kinase inhibitors [2]. Class‑level SAR studies confirm that changes in the spacer or substitution on the phenyl ring can shift in vivo anti‑inflammatory and analgesic activity from weakly active to equipment with indomethacin, underscoring the non‑interchangeable nature of close analogs within this scaffold [3].

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Para-phenyl spacer geometry is absent in imidazo[2,1-b]benzothiazole-2-acetic acid (CAS 61984-86-9); this structural difference may shift kinase inhibitor binding mode and SAR outcomes.
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The additional phenyl ring significantly increases lipophilicity compared to simpler 2-acetic acid analogs, potentially altering membrane partitioning and protein binding in biological assays.
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Substitution pattern on the phenyl ring can shift anti-inflammatory model response from weakly active to near reference compound levels; different regioisomers may exhibit distinct pharmacological profiles.

Differentiation Evidence


Para-Phenylene Spacer Geometry

The target compound possesses a para‑substituted phenyl ring that extends the carboxylic acid moiety ~5.5 Å further from the imidazo[2,1‑b]benzothiazole core compared to imidazo[2,1‑b]benzothiazole‑2‑acetic acid (CAS 61984‑86‑9), which attaches the acetic acid directly at the imidazole C‑2 position [1]. This extended geometry is a critical determinant of kinase inhibitor binding: aminoacid amide derivatives constructed from this scaffold achieve potent inhibition of oncogenic Met signaling, whereas analogs built on the shorter 2‑acetic acid scaffold show substantially reduced activity in cell‑based tumorigenesis assays [1].

Para-Phenylene Spacer Geometry
Class-level inference
Target: ~9.0 Å (through para-phenyl spacer) Comparator: ~3.5 Å (2-acetic acid analog)
Supports spatial geometry context for Met kinase inhibitor derivatization
Estimated from structures; biological relevance reported in Met-dependent cancer cell assays
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Anti-Inflammatory Activity Range

Imidazo[2,1‑b]benzothiazole acetic acids as a class have demonstrated in vivo anti‑inflammatory activity ranging from weak or inactive to equipment with indomethacin (10 mg/kg p.o.), depending on the substitution pattern on the phenyl ring [1][2]. In the carrageenan‑induced rat paw edema assay, certain 2‑phenylimidazo[2,1‑b]benzothiazole acetic acid derivatives suppressed edema by 45–60% at 100 mg/kg p.o., versus 65–70% for indomethacin at 10 mg/kg p.o. [2]. Procuring the specific CAS 81950‑33‑6 scaffold ensures the correct substitution vector for further SAR exploration within this potency band.

Anti-Inflammatory Activity Range
Class-level inference
Analogous phenylacetic acids: 45–60% edema inhibition (100 mg/kg p.o.) Reference indomethacin: 65–70% inhibition (10 mg/kg p.o.)
Supports anti-inflammatory SAR exploration within this substitution-dependent activity band
Carrageenan rat paw edema model; response is regioisomer-sensitive
Anti-inflammatory In Vivo Pharmacology Carrageenan Paw Edema

Lipophilicity Advantage

The calculated LogP of the target compound (3.84) is approximately 2.5–3.0 log units higher than that of imidazo[2,1‑b]benzothiazole‑2‑acetic acid (estimated LogP ~1.0), owing to the additional para‑phenyl ring. This difference places the compound in a lipophilicity range more favorable for passive membrane permeability (optimal LogP 2–5 for oral absorption) [1], while still retaining a free carboxylic acid handle suitable for amide coupling or esterification.

Lipophilicity Advantage
Cross-study comparable
Calc. LogP 3.84
~2.8 log units higher than 2-acetic acid analog; mid-range lipophilicity may support permeability assay design
Calculated value; comparator LogP estimated from molecular formula
Physicochemical Properties Lipophilicity Drug Design

Established Synthetic Route

A published synthetic route to CAS 81950‑33‑6 starting from 2‑aminobenzothiazole derivatives and ethyl 4‑chloroacetoacetate (or equivalent) achieves an estimated ~90% yield for the key cyclocondensation step, with subsequent ester hydrolysis providing the free acid . This contrasts with certain substituted imidazo[2,1‑b]benzothiazole acetic acids that require multi‑step Mannich or Vilsmeier protocols with yields below 40% for the analogous transformation [1]. The high‑yielding published route reduces procurement risk and cost for multi‑gram scale‑up.

Established Synthetic Route
Class-level inference
Key cyclocondensation yield ~90%
High-yielding published route reduces procurement risk for multi-gram scale-up
Compared to
Synthetic Accessibility Process Chemistry Procurement Feasibility

Application Scenarios


Met Kinase Inhibitor Lead Optimization

CAS 81950‑33‑6 serves as the essential carboxylic acid precursor for generating aminoacid amide derivatives that target oncogenic Met signaling. Compounds built on this scaffold—such as the prototype Triflorcas—have demonstrated the ability to impair survival, anchorage‑independent growth, and in vivo tumorigenesis in Met‑dependent cancer models [1]. Procuring this specific acetic acid is mandatory for any medicinal chemistry effort that aims to replicate or extend the Furlan et al. kinase inhibitor series.

Anti-Inflammatory Scaffold Derivatization

Within the imidazo[2,1‑b]benzothiazole acid class, the para‑phenyl acetic acid motif of CAS 81950‑33‑6 occupies a defined SAR region that has yielded compounds with in vivo anti‑inflammatory activity approaching that of indomethacin in the carrageenan paw edema assay [2]. Procuring this specific substitution pattern enables systematic exploration of ester, amide, or heterocyclic prodrugs without confounding positional isomer effects [3].

LogP-Dependent Assay Tool

With a calculated LogP of 3.84, the target compound occupies a lipophilicity range distinct from simpler imidazo[2,1‑b]benzothiazole acetic acids (LogP ~1) . This property makes CAS 81950‑33‑6 a suitable tool compound for permeability studies, plasma protein binding assays, or chromatographic method development where a mid‑range LogP acidic probe is required alongside more hydrophilic comparator acids.

Chemical Biology Probe Development

The free carboxylic acid handle of CAS 81950‑33‑6 allows direct conjugation to fluorescent reporters, biotin tags, or solid‑phase resins via standard amide coupling protocols [1]. The para‑phenyl spacer provides sufficient distance from the heterocyclic core to minimize steric interference with target engagement, making the compound a versatile intermediate for the construction of affinity‑based probes targeting Met or other kinases that recognize the imidazo[2,1‑b]benzothiazole pharmacophore.

Application
Selection Property
Validation Focus
Met kinase inhibitor series synthesis
Para-phenyl spacer geometry
Met-dependent cancer model endpoint review
Anti-inflammatory SAR derivatization
Substitution-specific SAR context
Carrageenan edema model response review
LogP-dependent assay probe
Mid-range lipophilicity
Permeability or protein binding assay context
Chemical biology probe construction
Free carboxylic acid conjugation handle
Target engagement probe specificity
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